
4-(3,4-dichlorophenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4-dichlorophenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide, also known as DFPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DFPP belongs to the class of piperazine compounds, which have been extensively studied for their pharmacological properties.
科学的研究の応用
4-(3,4-dichlorophenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. 4-(3,4-dichlorophenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide has also been studied for its potential use in treating anxiety and depression.
作用機序
The exact mechanism of action of 4-(3,4-dichlorophenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as serotonin, dopamine, and norepinephrine. 4-(3,4-dichlorophenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide has also been shown to have an affinity for the sigma-1 receptor, which is involved in the regulation of calcium signaling and has been implicated in various neurological disorders.
Biochemical and Physiological Effects
4-(3,4-dichlorophenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and reducing the activation of immune cells. 4-(3,4-dichlorophenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide has also been shown to have analgesic effects by modulating the activity of pain receptors in the central nervous system. Additionally, 4-(3,4-dichlorophenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide has been shown to have anticonvulsant effects by modulating the activity of voltage-gated ion channels.
実験室実験の利点と制限
4-(3,4-dichlorophenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. 4-(3,4-dichlorophenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide also has good solubility in a range of solvents, which makes it easy to work with in the lab. However, 4-(3,4-dichlorophenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide has some limitations for lab experiments. It has a relatively short half-life, which means that it may not be suitable for long-term studies. 4-(3,4-dichlorophenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide also has a relatively low bioavailability, which means that it may not be effective when administered orally.
将来の方向性
4-(3,4-dichlorophenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide has significant potential for future research. Some possible future directions include:
1. Investigating the potential use of 4-(3,4-dichlorophenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
2. Studying the effects of 4-(3,4-dichlorophenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide on the immune system and its potential use in treating autoimmune diseases.
3. Investigating the potential use of 4-(3,4-dichlorophenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide in treating chronic pain.
4. Studying the effects of 4-(3,4-dichlorophenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide on the cardiovascular system and its potential use in treating hypertension.
5. Investigating the potential use of 4-(3,4-dichlorophenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide in treating drug addiction and withdrawal.
Conclusion
4-(3,4-dichlorophenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide is a chemical compound that has significant potential for therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. 4-(3,4-dichlorophenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide has also been studied for its potential use in treating anxiety and depression. While there is still much to learn about the mechanism of action of 4-(3,4-dichlorophenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide, it is clear that it has significant potential for future research.
合成法
4-(3,4-dichlorophenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide can be synthesized using a multi-step synthetic route. The first step involves the reaction of 2-fluoroaniline with 3,4-dichlorobenzoyl chloride to form 4-(3,4-dichlorophenyl)-2-fluoroaniline. The second step involves the reaction of 4-(3,4-dichlorophenyl)-2-fluoroaniline with piperazine and potassium carbonate in dimethylformamide to form 4-(3,4-dichlorophenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide (4-(3,4-dichlorophenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide).
特性
分子式 |
C17H16Cl2FN3O |
|---|---|
分子量 |
368.2 g/mol |
IUPAC名 |
4-(3,4-dichlorophenyl)-N-(2-fluorophenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C17H16Cl2FN3O/c18-13-6-5-12(11-14(13)19)22-7-9-23(10-8-22)17(24)21-16-4-2-1-3-15(16)20/h1-6,11H,7-10H2,(H,21,24) |
InChIキー |
BVGKXEZJYQCSHO-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)NC3=CC=CC=C3F |
正規SMILES |
C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)NC3=CC=CC=C3F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B281794.png)
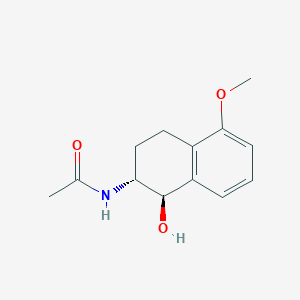
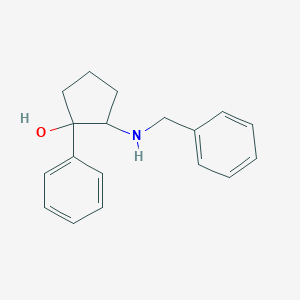
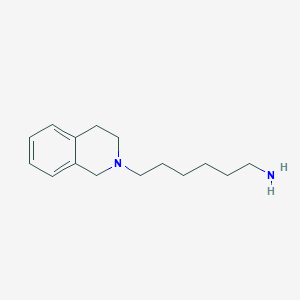
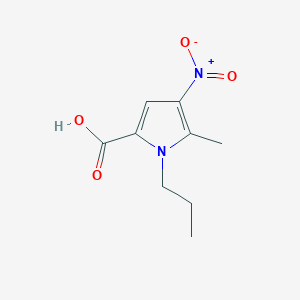
![[(1S,2S)-2-hydroxy-2-phenylcyclohexyl] methanesulfonate](/img/structure/B281806.png)
![2-{[6-(Benzylamino)hexyl]amino}ethanol](/img/structure/B281807.png)
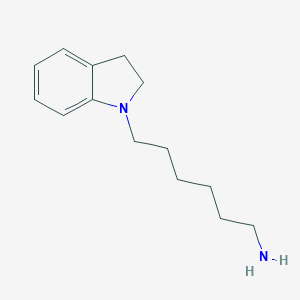
![N-(2-chloroethyl)-N-{6-[(2-methoxybenzyl)amino]hexyl}amine](/img/structure/B281809.png)
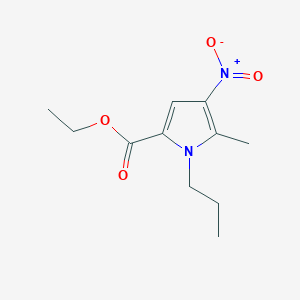
![Butyl2-[3-(hydroxyimino)propyl]-3-methoxybenzoate](/img/structure/B281812.png)
![N,N-diethyl-2-[(3-methoxydibenzo[b,d]furan-2-yl)(phenylsulfonyl)amino]acetamide](/img/structure/B281820.png)
![N-(3-methoxydibenzo[b,d]furan-2-yl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B281821.png)
![2-[(3-methoxydibenzo[b,d]furan-2-yl)(phenylsulfonyl)amino]-N,N-dimethylacetamide](/img/structure/B281822.png)